molecular formula C13H13ClN4O B13907959 2-(2-Chloro-5-methyl-pyrimidin-4-ylamino)-N-methyl-benzamide

2-(2-Chloro-5-methyl-pyrimidin-4-ylamino)-N-methyl-benzamide

Cat. No.: B13907959
M. Wt: 276.72 g/mol
InChI Key: SNLZBDPWAUJBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as an amide linkage to a benzamide moiety

Properties

Molecular Formula

C13H13ClN4O

Molecular Weight

276.72 g/mol

IUPAC Name

2-[(2-chloro-5-methylpyrimidin-4-yl)amino]-N-methylbenzamide

InChI

InChI=1S/C13H13ClN4O/c1-8-7-16-13(14)18-11(8)17-10-6-4-3-5-9(10)12(19)15-2/h3-7H,1-2H3,(H,15,19)(H,16,17,18)

InChI Key

SNLZBDPWAUJBFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=CC=CC=C2C(=O)NC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different benzamide analogs.

Mechanism of Action

The mechanism of action of 2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide is unique due to its specific combination of a pyrimidine ring with a benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.